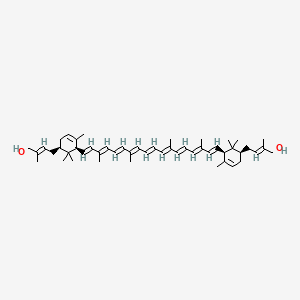

Decaprenoxanthin

Descripción

Propiedades

Número CAS |

28368-06-1 |

|---|---|

Fórmula molecular |

C50H72O2 |

Peso molecular |

705.1 g/mol |

Nombre IUPAC |

(E)-4-[(1R,5R)-5-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,5R)-5-[(E)-4-hydroxy-3-methylbut-2-enyl]-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-4,6,6-trimethylcyclohex-3-en-1-yl]-2-methylbut-2-en-1-ol |

InChI |

InChI=1S/C50H72O2/c1-37(19-15-21-39(3)25-33-47-43(7)27-31-45(49(47,9)10)29-23-41(5)35-51)17-13-14-18-38(2)20-16-22-40(4)26-34-48-44(8)28-32-46(50(48,11)12)30-24-42(6)36-52/h13-28,33-34,45-48,51-52H,29-32,35-36H2,1-12H3/b14-13+,19-15+,20-16+,33-25+,34-26+,37-17+,38-18+,39-21+,40-22+,41-23+,42-24+/t45-,46-,47+,48+/m0/s1 |

Clave InChI |

FMUTWECJHLYSSS-XUYZKQIISA-N |

SMILES |

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |

SMILES isomérico |

CC1=CC[C@@H](C([C@@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@H]2C([C@H](CC=C2C)C/C=C(/CO)\C)(C)C)\C)\C)/C)/C)(C)C)C/C=C(/CO)\C |

SMILES canónico |

CC1=CCC(C(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCC(C2(C)C)CC=C(C)CO)C)C)C)(C)C)CC=C(C)CO |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Decaprenoxanthin; (2R,6R,2'R,6'R)-2,2-Bis(4-hydroxy-3-methyl-2-butenyl)-epsilon,epsilon-carotene. |

Origen del producto |

United States |

Foundational & Exploratory

The Decaprenoxanthin Biosynthesis Pathway in Corynebacterium glutamicum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corynebacterium glutamicum, a Gram-positive soil bacterium, is renowned for its industrial-scale production of amino acids.[1] Beyond this primary application, this organism also synthesizes a unique C50 carotenoid, decaprenoxanthin, which imparts its characteristic yellow color.[2][3] The biosynthesis of this complex molecule involves a dedicated enzymatic pathway, beginning with precursors from the central metabolism and proceeding through a series of specialized reactions. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in C. glutamicum, detailing the genetic and enzymatic components, regulatory mechanisms, and experimental methodologies used in its study. This information is critical for researchers in metabolic engineering, natural product synthesis, and drug development who may leverage this pathway for the production of novel compounds.

The Core Biosynthesis Pathway

The synthesis of this compound in C. glutamicum originates from the non-mevalonate pathway (MEP pathway), which produces the fundamental five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2][4] These precursors are then channeled into the this compound-specific pathway, which is primarily encoded by the crtE-cg0722-crtBIYeYfEb gene cluster.[2][5]

The key steps in the pathway are as follows:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme geranylgeranyl pyrophosphate synthase, encoded by crtE, catalyzes the condensation of FPP with one molecule of IPP to form the C20 compound, geranylgeranyl pyrophosphate (GGPP).[2][6] It is important to note that C. glutamicum possesses another GGPP synthase, IdsA, which also contributes to the GGPP pool.[7]

-

Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by phytoene synthase, encoded by crtB, to form the first colorless C40 carotenoid, phytoene.[2][6] C. glutamicum exhibits redundancy for this step, with a second functional phytoene synthase, CrtB2, encoded by the crtB2I2-1/2 gene cluster.[2][8]

-

Desaturation to Lycopene (B16060): The colorless phytoene undergoes four successive desaturation reactions catalyzed by phytoene desaturase, the product of the crtI gene. This process introduces conjugated double bonds, resulting in the formation of the red-colored C40 carotenoid, lycopene.[2][6]

-

Elongation to Flavuxanthin: Lycopene is then elongated to the C50 carotenoid, flavuxanthin. This reaction is catalyzed by lycopene elongase, encoded by crtEb, which adds two C5 units derived from DMAPP to the ends of the lycopene molecule.[2][6][9]

-

Cyclization to this compound: The final step in the pathway is the cyclization of the acyclic flavuxanthin to form the dicyclic this compound. This reaction is catalyzed by a heterodimeric cyclase composed of two subunits, CrtY_e and CrtY_f, encoded by the crtYe and crtYf genes, respectively.[2][6]

Following its synthesis, this compound can be further modified by glycosylation, although the specific enzymes responsible for this process have not yet been fully elucidated.[2]

Genetic Organization and Regulation

The majority of the genes required for this compound biosynthesis are organized in a single operon, crtE-cg0722-crtBIYeYfEb.[7] The co-transcription of these genes ensures a coordinated expression of the pathway enzymes.[2]

A key regulatory element in this pathway is the MarR-type transcriptional regulator, CrtR, which is encoded upstream of the crt operon.[7] CrtR acts as a repressor of the crt operon.[7] The binding of CrtR to the promoter region of the operon is inhibited by isoprenoid pyrophosphates, particularly GGPP.[10] This creates a feedback loop where an accumulation of the precursor GGPP leads to the de-repression of the crt operon and a subsequent increase in this compound synthesis. Deletion of the crtR gene has been shown to significantly increase the production of both native and non-native carotenoids.[7]

Quantitative Data

Metabolic engineering efforts have provided valuable quantitative data on the production of this compound and its precursors in C. glutamicum. The following table summarizes key findings from studies involving genetic modifications of the pathway.

| Strain/Condition | Genetic Modification(s) | Product | Titer (mg/g CDW) | Reference(s) |

| C. glutamicum ΔcrtEb | Deletion of crtEb | Lycopene | 0.03 ± 0.01 | [2][8] |

| C. glutamicum ΔcrtEb + pVWEx1-crtE/pEKEx3-crtBI | Deletion of crtEb, overexpression of crtE, crtB, and crtI | Lycopene | 2.4 ± 0.3 | [2][8] |

| C. glutamicum WT (pEKEx3-crtE) | Overexpression of crtE | This compound | ~2-fold increase vs. control | [11] |

| C. glutamicum WT (pVWEx1-crtEBI) | Overexpression of crtE, crtB, and crtI | This compound | - | [11] |

Experimental Protocols

Carotenoid Extraction from C. glutamicum

This protocol is adapted from methodologies described for carotenoid extraction from C. glutamicum.[2]

Materials:

-

C. glutamicum cell culture

-

Methanol:acetone mixture (7:3, v/v)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Water bath or incubator at 60°C

Procedure:

-

Harvest a 20 ml aliquot of the C. glutamicum cell culture by centrifugation at 10,000 x g for 15 minutes.

-

Discard the supernatant and wash the cell pellet with deionized water. Centrifuge again under the same conditions and discard the supernatant.

-

Resuspend the cell pellet in 10 ml of the methanol:acetone (7:3) mixture.

-

Incubate the suspension at 60°C for 80 minutes. Vortex the suspension thoroughly every 20 minutes during the incubation period.

-

After incubation, centrifuge the suspension at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the extracted carotenoids.

-

If the cell pellet remains colored, repeat the extraction procedure (steps 3-6) until all visible pigments are extracted.

-

The pooled supernatants can then be used for downstream analysis, such as HPLC.

Gene Deletion in C. glutamicum via Two-Step Homologous Recombination

This is a generalized protocol for markerless gene deletion in C. glutamicum based on established methods.[5]

Materials:

-

C. glutamicum strain

-

Suicide vector (e.g., pK19mobsacB) containing upstream and downstream flanking regions of the target gene

-

E. coli strain for plasmid propagation (e.g., DH5α)

-

Appropriate antibiotics for selection

-

Media for bacterial growth (e.g., BHI, LB)

-

Media for counter-selection (e.g., containing sucrose)

-

Electroporator and cuvettes

Procedure:

-

Construct the Deletion Vector: Clone the upstream and downstream homologous regions of the target gene into a suicide vector like pK19mobsacB.

-

Transform C. glutamicum: Introduce the constructed plasmid into C. glutamicum via electroporation.

-

First Crossover Selection: Plate the transformed cells on a medium containing an appropriate antibiotic to select for single-crossover integration events.

-

Second Crossover and Counter-selection: Cultivate the single-crossover mutants in non-selective medium to allow for the second crossover event (excision of the plasmid). Plate the culture on a counter-selection medium (e.g., containing sucrose (B13894) for sacB-based vectors) to select for cells that have lost the plasmid.

-

Screen for Deletion Mutants: Screen the colonies from the counter-selection plates by PCR using primers that flank the target gene to identify clones where the gene has been deleted.

Plasmid-Based Gene Overexpression in C. glutamicum

This protocol provides a general outline for overexpressing genes in C. glutamicum using shuttle vectors.

Materials:

-

C. glutamicum strain

-

E. coli - C. glutamicum shuttle vector (e.g., pVWEx1, pEKEx3)

-

Gene of interest

-

Restriction enzymes and T4 DNA ligase

-

E. coli strain for cloning

-

Appropriate antibiotics for selection

-

Inducer (e.g., IPTG) if using an inducible promoter

Procedure:

-

Clone Gene of Interest: Clone the gene(s) to be overexpressed into an appropriate E. coli - C. glutamicum shuttle vector under the control of a suitable promoter (constitutive or inducible).

-

Transform C. glutamicum: Introduce the recombinant plasmid into the desired C. glutamicum strain by electroporation.

-

Selection: Select for transformants on a medium containing the appropriate antibiotic.

-

Cultivation and Induction: Grow the recombinant strain in a suitable medium. If an inducible promoter is used, add the inducer (e.g., IPTG) at the appropriate time and concentration to initiate gene expression.

-

Analysis: Analyze the resulting strain for the desired phenotype, such as increased production of a specific metabolite.

Conclusion

The this compound biosynthesis pathway in Corynebacterium glutamicum represents a well-characterized and genetically accessible system for the production of C50 carotenoids. The elucidation of the core enzymatic steps, the genetic organization of the crt operon, and the key regulatory role of CrtR have provided a solid foundation for metabolic engineering strategies. The quantitative data from engineered strains highlight the potential for high-level production of this compound and its precursors. The experimental protocols outlined in this guide provide a starting point for researchers aiming to further investigate and manipulate this fascinating pathway for applications in biotechnology and drug development. Future research may focus on the detailed kinetic characterization of the pathway enzymes, the elucidation of the glycosylation steps, and the further optimization of precursor supply to maximize product yields.

References

- 1. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A genome-reduced Corynebacterium glutamicum derivative discloses a hidden pathway relevant for 1,2-propanediol production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the enzyme kinetics of EMP and HMP pathway in Corynebacterium glutamicum: reference for modeling metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple large segment deletion method for Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A method for simultaneous gene overexpression and inactivation in the Corynebacterium glutamicum genome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Plasmid-Based Inducible and Constitutive Gene Expression in Corynebacterium glutamicum [mdpi.com]

- 10. Corynebacterium glutamicum CrtR and Its Orthologs in Actinobacteria: Conserved Function and Application as Genetically Encoded Biosensor for Detection of Geranylgeranyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Isolation of Decaprenoxanthin from Actinomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenoxanthin, a C50 carotenoid, is a specialized metabolite produced by a select group of microorganisms, primarily within the order Actinomycetales. Its extended polyene chain and terminal hydroxyl groups confer potent antioxidant properties, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides an in-depth overview of the discovery, biosynthesis, and methodologies for the isolation and characterization of this compound from actinomycete bacteria, with a particular focus on the model organism Corynebacterium glutamicum. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction: The Emergence of a C50 Carotenoid

Carotenoids are a diverse class of isoprenoid pigments found throughout nature. While most common carotenoids possess a C40 carbon backbone, a rarer group of C50 carotenoids exists, primarily synthesized by bacteria and archaea. This compound is the most abundant C50 carotenoid and is the principal yellow pigment in organisms like Corynebacterium glutamicum, a gram-positive actinomycete renowned for its industrial-scale production of amino acids.[1][2] The characteristic structure of this compound, featuring two ε-ionone rings, is derived from the C40 precursor lycopene (B16060) through a two-step elongation and cyclization process.[3] Actinomycetes, including genera such as Arthrobacter, Gordonia, and Corynebacterium, are the primary bacterial sources of this unique xanthophyll.[4][5] Its potent antioxidant capabilities make it a promising candidate for various health applications.[2]

The Biosynthetic Pathway of this compound

The synthesis of this compound in actinomycetes is a well-elucidated pathway, beginning with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are generated via the non-mevalonate (MEP) pathway. A dedicated gene cluster, typically containing crtE, crtB, crtI, crtEb, crtYe, and crtYf, encodes the enzymes responsible for the entire synthesis from geranylgeranyl pyrophosphate (GGPP) to this compound.[6][7]

The key steps are:

-

GGPP Synthesis: Geranylgeranyl pyrophosphate synthase (crtE) forms the C20 precursor, GGPP.

-

Phytoene (B131915) Formation: Two molecules of GGPP are condensed by phytoene synthase (crtB) to produce the colorless C40 carotenoid, phytoene.

-

Lycopene Synthesis: A series of four desaturation reactions catalyzed by phytoene desaturase (crtI) results in the formation of the red-colored C40 carotenoid, lycopene.[6]

-

Elongation to Flavuxanthin: Lycopene elongase (crtEb) adds two C5 isoprenoid units to the C-2 and C-2' positions of lycopene, yielding the acyclic C50 carotenoid, flavuxanthin.[3]

-

Cyclization to this compound: A heterodimeric ε-cyclase, composed of subunits encoded by crtYe and crtYf, catalyzes the final cyclization of flavuxanthin to form the two terminal ε-ionone rings of this compound.[3][6]

In many producing organisms, this compound can be further modified, for instance, by glycosylation, to form derivatives like this compound monoglucoside and diglucoside.[2]

Caption: Biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols

This section details the methodologies for the cultivation of actinomycetes and the subsequent extraction, purification, and analysis of this compound.

Cultivation of this compound-Producing Actinomycetes

A standard protocol for the cultivation of Corynebacterium glutamicum or other actinomycetes for carotenoid production is as follows:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a suitable medium, such as Bennett's medium (1 g/L yeast extract, 1 g/L meat extract, 2 g/L NZ amine, 10 g/L dextrose). Incubate at 28-30°C for 24-48 hours with shaking (180-200 rpm).

-

Production Culture: Inoculate the main production culture (e.g., Bennett's medium or a defined minimal medium like CGXII) with the seed culture to an initial optical density at 600 nm (OD600) of approximately 1.0.

-

Incubation: Incubate the production culture at 28-30°C for 120 hours with vigorous shaking. For some strains, carotenoid production can be enhanced by exposure to light.[4]

-

Cell Harvesting: After the incubation period, harvest the cells by centrifugation (e.g., 8,000 rpm for 15 minutes at 4°C).

-

Washing: Wash the cell pellet twice with sterile distilled water or a suitable buffer to remove residual medium components. The resulting cell paste can be used immediately for extraction or stored at -20°C.

Extraction and Purification Workflow

The extraction and purification of this compound is a multi-step process designed to isolate the lipophilic pigment from the cellular matrix and separate it from other lipids and carotenoids.

Caption: General workflow for the extraction and purification of this compound.

Detailed Protocol:

-

Extraction:

-

Resuspend the washed cell pellet in a 7:3 (v/v) mixture of methanol and acetone.[3] Use a sufficient volume to ensure complete immersion of the biomass.

-

Incubate the mixture at 50-60°C for 20-30 minutes in the dark with agitation to facilitate cell lysis and pigment extraction.[7]

-

Alternatively, for some actinomycetes, lyophilization of the cell broth followed by extraction with a 1:1 mixture of ethyl ether and methanol can be effective.[4]

-

-

Separation:

-

Centrifuge the mixture (e.g., 8,000 rpm for 10 minutes) to pellet the cell debris.

-

Carefully collect the colored supernatant, which contains the crude carotenoid extract.

-

-

Concentration:

-

Concentrate the crude extract to dryness using a rotary evaporator under reduced pressure at a temperature below 40°C.

-

-

Initial Purification (Column Chromatography):

-

Resuspend the dried extract in a minimal volume of n-hexane.

-

Load the resuspended extract onto a silica gel 60 column pre-equilibrated with n-hexane.

-

Elute the column with a gradient of n-hexane and acetone (e.g., starting with 100% hexane and gradually increasing the acetone concentration). This compound, being a xanthophyll, is more polar than carotenes like lycopene and will elute at higher acetone concentrations.

-

Collect the distinct yellow-colored fractions.

-

-

Final Purification (HPLC):

-

For high-purity this compound, subject the collected fractions to preparative reverse-phase HPLC.

-

Column: C18 or C30 reversed-phase column.

-

Mobile Phase: An isocratic or gradient system can be used. A common mobile phase is a mixture of acetonitrile, methanol, and 2-propanol (e.g., 40:50:10, v/v/v).[4]

-

Monitor the elution at the characteristic absorption maximum of this compound (approx. 416, 440, 470 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

-

Analytical Characterization

-

UV-Visible Spectroscopy:

-

Dissolve the purified sample in a suitable solvent (e.g., ethanol, acetone, or hexane).

-

Scan the absorbance from 300 to 600 nm. This compound exhibits a characteristic three-peaked spectrum with absorption maxima (λmax) typically around 416, 440, and 470 nm, with the exact positions varying slightly depending on the solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

System: An analytical HPLC system equipped with a photodiode array (PDA) detector is ideal.

-

Column: A C30 reversed-phase analytical column (e.g., 250 x 4.6 mm, 5 µm) is highly effective for separating carotenoid isomers.

-

Mobile Phase: A gradient elution using solvents like methanol, methyl-tert-butyl ether (MTBE), and water is often employed for complex mixtures.[8]

-

Detection: Monitor at 440 nm or 450 nm and record the full UV-Vis spectrum with the PDA detector to confirm peak identity.

-

-

Mass Spectrometry (MS):

-

Couple HPLC with an MS detector (e.g., using an Atmospheric Pressure Chemical Ionization - APCI source) to determine the molecular weight. This compound (C50H72O2) has a monoisotopic mass of 704.55 Da.[9] This confirms the identity and purity of the isolated compound.

-

Quantitative Data on Production

Metabolic engineering has been successfully applied to Corynebacterium glutamicum to enhance the production of carotenoids. While wild-type strains produce modest amounts of this compound, genetic modifications can dramatically increase yields of the precursor lycopene, demonstrating the potential of the host organism.

| Strain / Condition | Product | Titer / Yield | Fold Increase | Reference |

| C. glutamicum ΔcrtEb | Lycopene | 0.03 ± 0.01 mg/g CDW | - | [5] |

| C. glutamicum ΔcrtEb + pVWEx1-crtE-crtB-crtI | Lycopene | 2.4 ± 0.3 mg/g CDW | 80x | [5] |

| C. glutamicum WT + pVWEx1-crtE | This compound | ~2x increase over WT | 2x | |

| C. glutamicum WT + pVWEx1-crtE-crtB-crtI-crtYeYfEb | This compound | ~20x increase over WT | 20x |

CDW: Cell Dry Weight. Yields for this compound are often reported as relative increases or as β-carotene equivalents due to the lack of a commercial standard.[2]

Conclusion and Future Outlook

This compound stands out as a high-potential natural product from actinomycetes. The elucidation of its biosynthetic pathway has paved the way for metabolic engineering strategies to improve production titers in industrially relevant hosts like C. glutamicum. The protocols outlined in this guide provide a robust framework for the isolation and detailed characterization of this C50 carotenoid. Future research will likely focus on optimizing fermentation conditions, further enhancing yields through synthetic biology approaches, and conducting comprehensive studies to explore the full range of its biological activities for therapeutic and commercial applications. The development of a reliable analytical standard for this compound is a critical next step to enable precise quantification and facilitate its transition to industrial use.[2]

References

- 1. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mbvt.blt.kit.edu [mbvt.blt.kit.edu]

- 3. mdpi.com [mdpi.com]

- 4. ijm.tums.ac.ir [ijm.tums.ac.ir]

- 5. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

- 9. limnetica.net [limnetica.net]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Decaprenoxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenoxanthin, a C50 carotenoid, is a natural pigment synthesized by various microorganisms, most notably Corynebacterium glutamicum. Its extended polyene chain and terminal ε-ionone rings confer unique physicochemical properties, including potent antioxidant and photoprotective activities, making it a compound of significant interest for the pharmaceutical, cosmetic, and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical structure, absolute stereochemistry, and biosynthetic pathway of this compound. It includes a compilation of available spectroscopic data, detailed experimental protocols for its isolation and purification, and an exploration of its potential biological activities, with a focus on relevant cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is a symmetrical C50 carotenoid characterized by a long central chain of conjugated double bonds and two terminal ε-ionone rings, each bearing a hydroxylated isoprenoid side chain.

Molecular Formula: C₅₀H₇₂O₂[1]

Systematic Name: (2R,6R,2'R,6'R)-2,2'-Bis(4-hydroxy-3-methyl-2-butenyl)-ε,ε-carotene[1]

The core structure consists of a C₄₀ tetraterpene backbone that is extended at both ends by the addition of a C₅ isoprene (B109036) unit. This elongation and subsequent cyclization result in the characteristic C₅₀ structure.[2][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 705.1 g/mol | [1] |

| Exact Mass | 704.55323154 Da | [1] |

| UV-Vis λmax (in Methanol (B129727)/Acetone) | 415, 440, 470 nm | [4] |

| Color | Yellow | [4] |

| Solubility | Soluble in organic solvents like chloroform, methanol, and acetone.[4] |

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is critical to its biological function and has been determined through chemical synthesis and spectroscopic analysis. The molecule possesses four chiral centers, located at the C2, C6, C2', and C6' positions of the terminal ε-ionone rings. The absolute configuration has been established as (2R, 6R, 2'R, 6'R) .[1][5][6]

The precise spatial arrangement of the substituents at these chiral centers influences the overall three-dimensional shape of the molecule, which in turn dictates its interactions with biological membranes, enzymes, and other molecular targets.

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily UV-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

UV-Visible Spectroscopy

The extended system of conjugated double bonds in the polyene chain of this compound is responsible for its characteristic light absorption in the visible range. The UV-Vis spectrum in a methanol/acetone mixture exhibits three distinct absorption maxima.

| Spectroscopic Data | Value |

| UV-Vis λmax | 415, 440, 470 nm[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)

| Carbon Atom | Chemical Shift (ppm) |

| 1, 1' | 28.9 |

| 2, 2' | 53.5 |

| 3, 3' | 132.8 |

| 4, 4' | 126.9 |

| 5, 5' | 137.2 |

| 6, 6' | 41.8 |

| 7, 7' | 137.7 |

| 8, 8' | 125.1 |

| 9, 9' | 137.6 |

| 10, 10' | 124.5 |

| 11, 11' | 130.8 |

| 12, 12' | 124.6 |

| 13, 13' | 137.4 |

| 14, 14' | 132.3 |

| 15, 15' | 129.9 |

| 16, 16' | 28.6 |

| 17, 17' | 21.9 |

| 18, 18' | 12.9 |

| 19, 19' | 12.8 |

| 20, 20' | 12.7 |

| 1'', 1''' | 126.2 |

| 2'', 2''' | 138.9 |

| 3'', 3''' | 16.4 |

| 4'', 4''' | 68.9 |

(Data sourced from a reference to a table in a publication, the full paper could not be accessed to verify all assignments)[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 704.553. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 705.561 would be prominent.

Tandem MS (MS/MS) of carotenoids typically reveals characteristic fragmentation patterns, including the loss of toluene (B28343) (92 Da) and xylene (106 Da) from the polyene chain.[7] Specific fragmentation of the terminal groups can also provide diagnostic ions. A detailed fragmentation pattern specific to this compound would require experimental data not currently available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound from Corynebacterium glutamicum

This protocol outlines a general procedure for the extraction and purification of this compound from a bacterial culture.

1. Cell Culture and Harvest:

-

Cultivate Corynebacterium glutamicum in a suitable medium (e.g., BHI or CGXII with glucose) at 30°C with shaking until the desired cell density is reached, typically indicated by a visible yellow pigmentation of the culture.[8]

-

Harvest the cells by centrifugation at 10,000 x g for 15 minutes.

-

Wash the cell pellet with deionized water to remove residual media components.

2. Extraction:

-

Resuspend the cell pellet in a methanol:acetone mixture (7:3 v/v).[4]

-

Incubate at 60°C for 30-80 minutes with intermittent vigorous vortexing to ensure efficient extraction of the pigments.[4]

-

Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the cell debris.

-

Carefully collect the supernatant containing the carotenoid extract.

-

Repeat the extraction process with the cell pellet until it becomes colorless.

-

Pool all the supernatant fractions.

3. Purification by High-Performance Liquid Chromatography (HPLC):

-

Filter the crude extract through a 0.22 µm filter prior to injection.

-

HPLC System: An Agilent 1200 series or equivalent with a diode array detector (DAD) is suitable.[8]

-

Column: A C18 or C30 reversed-phase column is effective for carotenoid separation.[4]

-

Mobile Phase: A gradient elution using a mixture of methanol and a second solvent system like methanol/methyl tert-butyl ether/ethyl acetate (B1210297) (5:4:1) is effective.[3]

-

Gradient Program:

-

Start with 10% eluent B.

-

Linearly increase to 100% eluent B over 10 minutes.

-

Isocratic elution with 100% B for 20 minutes.

-

Re-equilibrate the column with 10% B for 3 minutes.

-

-

Flow Rate: 1.4 ml/min.[3]

-

Detection: Monitor the elution profile at 440 nm or 470 nm.[8]

-

Collect the fraction corresponding to the this compound peak based on its retention time and characteristic UV-Vis spectrum.

4. Quantification:

-

Due to the lack of a commercial standard, this compound can be quantified using a standard curve of a structurally related carotenoid, such as β-carotene, and reported as β-carotene equivalents.[3]

Biosynthesis of this compound

This compound is synthesized from the C₄₀ carotenoid lycopene (B16060) in a two-step enzymatic process within Corynebacterium glutamicum.[2][6]

Step 1: Elongation Lycopene is elongated by the addition of two C₅ isoprenoid units (from dimethylallyl pyrophosphate - DMAPP) at the C-2 and C-2' positions. This reaction is catalyzed by the enzyme lycopene elongase (CrtEb) , resulting in the acyclic C₅₀ carotenoid, flavuxanthin.[2][6]

Step 2: Cyclization The acyclic flavuxanthin undergoes a concerted cyclization at both ends, catalyzed by the heterodimeric enzyme complex CrtYe/CrtYf . This cyclization forms the two characteristic ε-ionone rings of this compound.[2][6]

References

- 1. hmdb.ca [hmdb.ca]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of Decaprenoxanthin: An In-Depth Technical Guide to NMR and Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of decaprenoxanthin, a C50 carotenoid of significant interest for its potential therapeutic applications. By delving into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document aims to equip researchers with the necessary knowledge to unambiguously identify and characterize this complex molecule. The guide presents a compilation of currently available quantitative data, detailed experimental protocols, and visual representations of the analytical workflow and biosynthetic pathway.

Introduction to this compound

This compound is a C50 carotenoid that is synthesized by a limited number of bacterial species, most notably Corynebacterium glutamicum. Its extended polyene chain and terminal ε-rings bestow unique chemical and physical properties, including potent antioxidant activity. These characteristics have positioned this compound as a promising candidate for further investigation in drug development and as a functional food ingredient. Accurate and detailed structural elucidation is paramount for understanding its biological activity and for quality control in production processes. NMR and MS are indispensable tools for achieving this, providing detailed insights into the molecular structure and composition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometry analysis of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹³C-NMR Chemical Shift Data for this compound in CDCl₃

| Carbon Atom | Chemical Shift (δ, ppm) |

| 1, 1' | 35.8 |

| 2, 2' | 125.7 |

| 3, 3' | 134.5 |

| 4, 4' | 29.8 |

| 5, 5' | 52.1 |

| 6, 6' | 30.1 |

| 7, 7' | 136.2 |

| 8, 8' | 124.9 |

| 9, 9' | 137.5 |

| 10, 10' | 124.4 |

| 11, 11' | 137.5 |

| 12, 12' | 124.4 |

| 13, 13' | 137.5 |

| 14, 14' | 130.2 |

| 15, 15' | 129.8 |

| 16, 16' | 28.7 |

| 17, 17' | 28.7 |

| 18, 18' | 21.7 |

| 19, 19' | 12.8 |

| 20, 20' | 12.8 |

| 21, 21' | 124.2 |

| 22, 22' | 136.9 |

| 23, 23' | 12.2 |

| 24, 24' | 65.1 |

| 25, 25' | 16.5 |

Note: Due to the symmetrical nature of this compound, corresponding carbon atoms on both halves of the molecule exhibit the same chemical shift.

As of the latest literature review, a complete and published table of ¹H-NMR chemical shifts specifically for this compound remains elusive. Researchers are encouraged to perform their own detailed 1D and 2D NMR experiments to establish these values. General ¹H-NMR spectral regions for carotenoids can be used as a preliminary guide.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| Molecular Ion [M]⁺ | ~704.55 | The intact molecule ionized by electron impact. |

| [M-92]⁺ | ~612.55 | Loss of a toluene (B28343) moiety from the polyene chain, a characteristic fragmentation for many carotenoids. |

| [M-106]⁺ | ~598.55 | Loss of a xylene moiety from the polyene chain, another common fragmentation pathway for carotenoids. |

| [M-158]⁺ | ~546.55 | Loss of a C₁₂H₁₄ fragment from the polyene chain. |

| Fragments from ε-ring cleavage | Variable | Cleavage at various positions of the terminal ε-rings can produce a series of lower mass fragments. |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and spectroscopic analysis of this compound.

Isolation and Purification of this compound

A robust method for obtaining pure this compound is crucial for accurate spectroscopic analysis. The following protocol is a general guideline based on methods used for carotenoid extraction.

Protocol 1: Extraction and Purification of this compound

-

Cell Lysis: Harvest bacterial cells (e.g., Corynebacterium glutamicum) expressing this compound by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using methods such as sonication, bead beating, or enzymatic digestion with lysozyme.

-

Solvent Extraction: Extract the carotenoids from the cell lysate using a mixture of organic solvents. A common choice is a 2:1:1 mixture of methanol (B129727), chloroform (B151607), and water. Vortex the mixture vigorously and then centrifuge to separate the phases. The this compound will be in the lower chloroform phase.

-

Saponification (Optional): To remove contaminating lipids, the extract can be saponified by adding a solution of potassium hydroxide (B78521) in methanol and incubating at room temperature in the dark.

-

Purification by High-Performance Liquid Chromatography (HPLC):

-

Column: A C30 reverse-phase column is often preferred for the separation of carotenoids due to its ability to resolve geometric isomers.

-

Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is commonly used. The exact gradient profile should be optimized for the specific HPLC system and column.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of this compound at its characteristic absorption maxima (around 415, 440, and 470 nm).

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

-

Purity Assessment: The purity of the isolated this compound should be confirmed by analytical HPLC before proceeding to spectroscopic analysis.

NMR Spectroscopy

Protocol 2: NMR Analysis of this compound

-

Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). The use of a high-purity solvent is essential to avoid interfering signals.

-

NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.

-

¹H-NMR Spectroscopy:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

-

¹³C-NMR Spectroscopy:

-

Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required compared to ¹H-NMR.

-

Proton decoupling techniques (e.g., broadband decoupling) should be employed to simplify the spectrum and improve signal-to-noise.

-

-

2D-NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and aid in the assignment of adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

-

-

Data Processing and Analysis: Process the raw NMR data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and peak picking. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Protocol 3: Mass Spectrometry Analysis of this compound

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable solvent compatible with the chosen ionization method (e.g., methanol or chloroform).

-

Ionization Method:

-

Electron Ionization (EI): This hard ionization technique can provide detailed fragmentation patterns, which are useful for structural elucidation.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are softer ionization techniques that are well-suited for determining the molecular weight of the compound with minimal fragmentation.

-

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.

-

Tandem Mass Spectrometry (MS/MS):

-

Select the molecular ion (or a prominent fragment ion) and subject it to collision-induced dissociation (CID).

-

The resulting product ion spectrum will provide valuable information about the fragmentation pathways of this compound, aiding in the confirmation of its structure.

-

-

Data Analysis: Analyze the mass spectra to determine the m/z values of the parent and fragment ions. Compare the observed fragmentation pattern with known fragmentation behaviors of carotenoids to support the structural assignment.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of the experimental workflow and the biosynthetic origin of this compound.

Conclusion

The spectroscopic analysis of this compound using NMR and mass spectrometry provides a powerful approach for its unambiguous identification and detailed structural characterization. While a complete set of ¹H-NMR data is yet to be published, the available ¹³C-NMR data and the predictable fragmentation patterns in mass spectrometry offer a solid foundation for researchers. The detailed experimental protocols and visual workflows presented in this guide are intended to facilitate further research into this promising C50 carotenoid, ultimately contributing to the advancement of its potential applications in the fields of medicine and nutrition.

A Technical Guide to Decaprenoxanthin: Natural Sources, Microbial Production, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of decaprenoxanthin, a C50 carotenoid with significant antioxidant properties. The document details its natural origins, microbial producers, biosynthetic pathways, and methods for its study and production, aimed at professionals in research and drug development.

Natural Sources and Microbial Producers of this compound

This compound is a relatively rare C50 carotenoid produced by a select group of microorganisms. Unlike the more common C40 carotenoids found in plants, this compound's production is primarily limited to certain bacteria.

The most well-documented natural producer of this compound is the Gram-positive soil bacterium, Corynebacterium glutamicum .[1][2][3][4][5][6][7] This bacterium is a significant industrial microorganism, widely used for the large-scale production of amino acids.[8][3] Its characteristic yellow pigmentation is due to the accumulation of this compound and its glycosylated derivatives within the cell membrane.[1][8][5]

Other bacteria within the order Actinomycetales have also been identified as producers of C50 carotenoids. Specifically, Cellulomonas dehydrogenans is another known producer of this compound.[9] While many halophilic archaea are notable for producing C50 carotenoids like bacterioruberin, current literature does not definitively identify them as natural sources of this compound.[10][11][12][13][14]

The limited number of natural producers has driven research into metabolic engineering to enhance this compound yields and to produce it in more easily cultivable microbial hosts.

Quantitative Production of Carotenoids in Corynebacterium glutamicum

Metabolic engineering of Corynebacterium glutamicum has been a key focus for enhancing the production of both this compound and its C40 precursor, lycopene (B16060). The following table summarizes key quantitative data from studies on engineered strains.

| Strain Description | Product | Yield (mg/g Cell Dry Weight) | Reference(s) |

| C. glutamicum ΔcrtEb (deletion of lycopene elongase) | Lycopene | 0.03 ± 0.01 | [1][5][15] |

| C. glutamicum ΔcrtEb with overexpression of crtE, crtB, and crtI | Lycopene | 2.4 ± 0.3 | [1][5][15] |

| C. glutamicum WT with overexpression of crtE, crtB, crtI, crtY, and crtEb | This compound | 20-fold increase over control | [16] |

Biosynthesis of this compound

The biosynthetic pathway of this compound in Corynebacterium glutamicum is a well-elucidated process that begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[1][3][17]

The MEP pathway synthesizes the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][3][17] These precursors are then sequentially condensed to form the C40 carotenoid, lycopene. The key steps are:

-

Geranylgeranyl Pyrophosphate (GGPP) Synthesis: The enzyme GGPP synthase (CrtE) catalyzes the formation of the C20 molecule, GGPP, from FPP and IPP.[1][18]

-

Phytoene (B131915) Synthesis: Two molecules of GGPP are condensed by phytoene synthase (CrtB) to form the colorless C40 carotenoid, phytoene.[1][18]

-

Lycopene Formation: Phytoene desaturase (CrtI) introduces four double bonds into the phytoene molecule to produce the red-colored C40 carotenoid, lycopene.[1][18]

The conversion of lycopene to the C50 carotenoid this compound involves two crucial, unique steps:

-

Elongation to Flavuxanthin: The enzyme lycopene elongase (CrtEb) adds a C5 isoprenoid unit to each end of the lycopene molecule, forming the acyclic C50 carotenoid, flavuxanthin.[18][19]

-

Cyclization to this compound: A heterodimeric cyclase, composed of CrtYe and CrtYf, catalyzes the formation of two ε-ionone rings at the ends of the flavuxanthin molecule, resulting in the final product, this compound.[18][19]

Experimental Protocols

This section outlines the general methodologies for the study and production of this compound in microbial systems.

Microbial Cultivation

Corynebacterium glutamicum strains are typically cultivated in standard laboratory media such as Brain Heart Infusion (BHI) or defined minimal media like CGXII.[20] For carotenoid production, cultures are often grown aerobically in baffled flasks to ensure sufficient oxygenation, at temperatures between 30°C and 37°C.

Genetic Engineering

Standard molecular biology techniques are used for the genetic modification of C. glutamicum. Gene deletions, such as that of crtEb to accumulate lycopene, are often achieved through homologous recombination.[5][15] Overexpression of target genes is typically accomplished using expression plasmids with strong, inducible promoters.[8]

Extraction of this compound

Carotenoids are lipophilic molecules and require extraction with organic solvents. A general protocol is as follows:

-

Cell Harvesting: Bacterial cells are harvested from the culture medium by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in a solvent such as methanol (B129727) or acetone (B3395972) to break the cell walls and facilitate extraction.

-

Solvent Extraction: An organic solvent like chloroform (B151607) or a mixture of hexane (B92381) and isopropanol (B130326) is added to the cell suspension.[21] The mixture is vortexed vigorously and then centrifuged to separate the organic phase containing the carotenoids from the aqueous phase and cell debris.

-

Drying and Storage: The organic phase is collected, and the solvent is evaporated under a stream of nitrogen. The dried carotenoid extract is then stored at -20°C in the dark to prevent degradation.

Quantification and Identification

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification and identification of this compound.[20]

-

Sample Preparation: The dried carotenoid extract is redissolved in a suitable solvent, such as acetone or a mixture of methyl tert-butyl ether and methanol.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a C18 or C30 reverse-phase column. A gradient of solvents, for example, methanol, acetonitrile, and dichloromethane, is used to separate the different carotenoids.

-

Detection and Quantification: Carotenoids are detected using a photodiode array (PDA) detector at their specific absorption maxima (typically between 400 and 500 nm). Quantification is performed by comparing the peak area of the sample to that of a known standard.

Conclusion

This compound holds promise as a potent antioxidant for applications in the pharmaceutical and cosmetic industries. While its natural production is limited to a few microbial species, Corynebacterium glutamicum stands out as a robust and industrially relevant platform for its production. Further metabolic engineering efforts to enhance the flux through the MEP and carotenoid biosynthetic pathways are likely to yield strains with significantly improved this compound titers, making its commercial production more feasible. The methodologies outlined in this guide provide a foundation for researchers to explore and optimize the production of this valuable C50 carotenoid.

References

- 1. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Optimization of the IPP Precursor Supply for the Production of Lycopene, this compound and Astaxanthin by Corynebacterium glutamicum [frontiersin.org]

- 4. Progress in Microbial Carotenoids Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mbvt.blt.kit.edu [mbvt.blt.kit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Carotenoid Production by Recombinant Corynebacterium glutamicum: Strain Construction, Cultivation, Extraction, and Quantification of Carotenoids and Terpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the principal carotenoid pigment of Cellulomonas biazotea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Archaea Carotenoids: Natural Pigments with Unexplored Innovative Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. mdpi.com [mdpi.com]

- 15. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Expression and functional analysis of a gene cluster involved in the synthesis of this compound reveals the mechanisms for C50 carotenoid formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detailed biosynthetic pathway to this compound diglucoside in Corynebacterium glutamicum and identification of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. omicsonline.org [omicsonline.org]

The Functional Role of Decaprenoxanthin in Bacterial Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decaprenoxanthin, a C50 carotenoid, is a characteristic yellow pigment found in the cell membranes of several bacteria, most notably Corynebacterium glutamicum.[1][2][3] This technical guide provides a comprehensive overview of the functional role of this compound, with a focus on its biosynthesis, localization, and impact on the biophysical properties of the bacterial cell membrane. The guide details experimental protocols for the study of this carotenoid and presents its known molecular interactions and regulatory pathways. While this compound is recognized for its antioxidant properties and its contribution to membrane stability, this guide also highlights the need for further quantitative research into its specific effects on membrane fluidity and permeability.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants, algae, fungi, and bacteria. In bacteria, these molecules are not merely responsible for coloration but play crucial roles in protecting the cell from environmental stressors and modulating the properties of the cell membrane. This compound, a C50 carotenoid, is a prime example of such a functional molecule, primarily studied in the industrial workhorse Corynebacterium glutamicum. Its extended polyene chain suggests potent antioxidant capabilities and a significant interaction with the lipid bilayer. Understanding the multifaceted role of this compound is critical for researchers in microbiology, biotechnology, and drug development, as it can inform strategies for enhancing bacterial robustness in industrial applications and potentially unveil new targets for antimicrobial agents.

Biosynthesis and Localization of this compound

This compound is synthesized from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through a dedicated biosynthetic pathway.

The this compound Biosynthesis Pathway

The synthesis of this compound in Corynebacterium glutamicum involves a series of enzymatic steps, the genes for which are often clustered in the crt operon. The key intermediates and enzymes are outlined below.

-

Geranylgeranyl pyrophosphate (GGPP) synthesis: The pathway begins with the formation of the C20 precursor, GGPP, from FPP and IPP, a reaction catalyzed by GGPP synthase (CrtE).

-

Phytoene (B131915) synthesis: Two molecules of GGPP are condensed to form the first colorless carotenoid, phytoene. This step is catalyzed by phytoene synthase (CrtB).

-

Desaturation to Lycopene (B16060): A series of desaturation reactions, catalyzed by phytoene desaturase (CrtI), introduces conjugated double bonds into the phytoene backbone, resulting in the formation of the red-colored C40 carotenoid, lycopene.

-

Elongation to Flavuxanthin: Lycopene undergoes an elongation step where a C5 isoprene (B109036) unit is added to both ends of the molecule, forming the C50 carotenoid flavuxanthin. This reaction is catalyzed by lycopene elongase (CrtEb).[4][5]

-

Cyclization to this compound: The final step involves the cyclization of the terminal isoprene units of flavuxanthin to form the ε-rings characteristic of this compound. This is catalyzed by the heterodimeric cyclase composed of CrtYe and CrtYf.

-

Glycosylation: In C. glutamicum, this compound can be further modified by glycosylation, typically with glucose units, to form this compound monoglucoside and diglucoside.[6]

Regulation of Biosynthesis

The expression of the crt operon in C. glutamicum is negatively regulated by the transcriptional regulator CrtR.[7] Disruption of the crtR gene has been shown to lead to a significant increase in this compound production.[7] The binding of CrtR to the promoter region of the crt operon is inhibited by isoprenoid pyrophosphate precursors, suggesting a feedback mechanism for the regulation of carotenoid biosynthesis.[7]

Cellular Localization

This compound is a lipophilic molecule and is found integrated into the bacterial cell membrane.[1][2][3] Its extended C50 structure is longer than the typical C40 carotenoids and is predicted to span the lipid bilayer, potentially acting as a transmembrane reinforcement.

Functional Roles of this compound

The presence of this compound in the cell membrane imparts several functional advantages to the bacterium.

Antioxidant Activity

The long conjugated polyene chain of this compound is a highly effective scavenger of reactive oxygen species (ROS). This antioxidant property protects the cell membrane and other cellular components from oxidative damage. This is particularly important for aerobic bacteria like C. glutamicum which are constantly exposed to oxidative stress from cellular respiration.

Modulation of Membrane Properties

Carotenoids are known to modulate the fluidity and stability of biological membranes. While direct quantitative data for this compound's effect on C. glutamicum membranes is limited, studies on other bacterial carotenoids provide insights into its likely roles:

-

Membrane Rigidity and Ordering: Carotenoids can increase the rigidity and order of the lipid bilayer. The rigid, planar structure of the polyene chain restricts the motion of the fatty acyl chains of phospholipids, leading to a more ordered and less fluid membrane state. This can be particularly important for maintaining membrane integrity under stress conditions.

-

Permeability Barrier: By increasing the packing density of phospholipids, this compound may decrease the permeability of the membrane to small molecules, including water and protons. This can help in maintaining the proton motive force and preventing the leakage of essential metabolites.

-

Adaptation to Environmental Stress: The production of this compound can be a strategy for bacteria to adapt to changes in temperature and other environmental stresses. By modulating membrane fluidity, this compound can help to maintain the optimal physical state of the membrane for the function of membrane-bound proteins.

Table 1: Expected Effects of this compound on Membrane Biophysical Parameters

| Parameter | Expected Effect of this compound | Rationale |

| Membrane Fluidity | Decrease | The rigid structure of this compound is expected to restrict the movement of phospholipid acyl chains. |

| Membrane Order | Increase | Insertion of the planar this compound molecule into the bilayer should increase the packing and order of lipids. |

| Bilayer Thickness | Potential Increase | The C50 length of this compound may lead to a slight increase in the thickness of the hydrophobic core. |

| Permeability | Decrease | Increased lipid packing is expected to reduce the passive diffusion of small molecules across the membrane. |

Note: The effects listed are based on general knowledge of carotenoid-membrane interactions and require specific experimental validation for this compound in C. glutamicum.

Experimental Protocols

A combination of analytical and biophysical techniques is required to study the functional role of this compound.

Extraction and Quantification of this compound

Objective: To extract and quantify this compound from bacterial cells.

Materials:

-

Bacterial cell pellet

-

Methanol

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a Diode Array Detector (DAD)

-

C18 or C30 reverse-phase HPLC column

-

Mobile phase solvents (e.g., methanol, methyl-tert-butyl ether, water)

Protocol:

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in methanol and vortex vigorously.

-

Add chloroform and continue to vortex to ensure complete mixing and cell lysis. The ratio of chloroform:methanol:water (from the cell suspension) should be approximately 1:2:0.8.

-

Centrifuge to separate the phases.

-

-

Phase Separation:

-

To the supernatant, add chloroform and a saturated NaCl solution to induce phase separation.

-

Collect the lower chloroform phase containing the lipophilic this compound.

-

-

Drying and Concentration:

-

Dry the chloroform extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator under reduced pressure and at a low temperature (e.g., < 30°C) to prevent degradation of the carotenoid.

-

-

Quantification by HPLC:

-

Resuspend the dried extract in a suitable solvent (e.g., acetone or the initial mobile phase).

-

Inject the sample into an HPLC system equipped with a C18 or C30 column.

-

Elute the carotenoids using a gradient of mobile phase solvents. A common gradient involves methanol/water and methyl-tert-butyl ether.

-

Detect this compound using a DAD at its characteristic absorption maxima (approximately 418, 440, and 470 nm).[6][8]

-

Quantify the amount of this compound by comparing the peak area to a standard curve of a known carotenoid (e.g., β-carotene) if a pure this compound standard is not available.

-

Measurement of Membrane Fluidity using Laurdan Generalized Polarization (GP)

Objective: To assess changes in membrane order and fluidity by measuring the spectral shift of the fluorescent probe Laurdan.

Materials:

-

Bacterial cell suspension (wild-type and this compound-deficient mutant, if available)

-

Laurdan stock solution (in DMSO or ethanol)

-

Buffer (e.g., PBS)

-

Fluorometer with excitation and emission polarizers

Protocol:

-

Cell Preparation:

-

Grow bacterial cultures to the desired growth phase.

-

Harvest the cells by centrifugation and wash with buffer.

-

Resuspend the cells in buffer to a standardized optical density.

-

-

Laurdan Staining:

-

Add Laurdan to the cell suspension to a final concentration of 5-10 µM.

-

Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (characteristic of the ordered/gel phase) and 490 nm (characteristic of the disordered/liquid-crystalline phase), with an excitation wavelength of 350 nm.

-

-

GP Calculation:

-

Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

A higher GP value indicates a more ordered and less fluid membrane.

-

Antioxidant Activity Assay (DPPH Radical Scavenging)

Objective: To determine the radical scavenging activity of this compound.

Materials:

-

Extracted this compound sample

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

-

Methanol

-

Spectrophotometer

Protocol:

-

Sample Preparation:

-

Prepare different concentrations of the this compound extract in methanol.

-

-

Reaction:

-

Add the this compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity: % Scavenging = [(Acontrol - Asample) / Acontrol] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.

-

Conclusion and Future Directions

This compound is a key functional component of the cell membrane in Corynebacterium glutamicum and other bacteria. Its well-established role as an antioxidant provides crucial protection against oxidative stress. Furthermore, its integration into the lipid bilayer strongly suggests a role in modulating membrane fluidity, order, and permeability, thereby contributing to the maintenance of membrane integrity and function under various environmental conditions.

While the biosynthetic pathway and regulatory mechanisms of this compound are increasingly understood, a significant gap remains in the quantitative understanding of its direct impact on the biophysical properties of the bacterial membrane. Future research should focus on:

-

Quantitative biophysical studies: Employing techniques such as fluorescence anisotropy with probes like DPH, solid-state NMR, and differential scanning calorimetry on both native bacterial membranes and model lipid systems containing this compound to precisely quantify its effect on membrane fluidity, order, and phase behavior.

-

Comparative studies: Utilizing this compound-deficient mutants of C. glutamicum to directly compare membrane properties and stress resistance with the wild-type strain.

-

Interaction with membrane proteins: Investigating how the presence of this compound in the membrane influences the structure and function of integral membrane proteins.

A deeper understanding of the functional role of this compound will not only provide fundamental insights into bacterial membrane biology but also open up new avenues for the rational design of more robust microbial cell factories and the development of novel antimicrobial strategies targeting membrane integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. From Aquaculture to Aquaculture: Production of the Fish Feed Additive Astaxanthin by Corynebacterium glutamicum Using Aquaculture Sidestream - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Carotenoid biosynthesis and overproduction in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isoprenoid Pyrophosphate-Dependent Transcriptional Regulation of Carotenogenesis in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

An In-depth Technical Guide to the Antioxidant Properties of C50 Carotenoids, with a Focus on Decaprenoxanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C50 carotenoids, a class of tetraterpenoids characterized by a 50-carbon backbone, are emerging as exceptionally potent antioxidants with significant potential in the pharmaceutical and nutraceutical industries. Their extended polyene chain and unique terminal groups confer superior radical scavenging and singlet oxygen quenching capabilities compared to their C40 counterparts. This technical guide provides a comprehensive overview of the antioxidant properties of C50 carotenoids, with a particular focus on decaprenoxanthin, a prominent C50 carotenoid produced by organisms such as Corynebacterium glutamicum. Due to a notable gap in the current scientific literature, direct quantitative antioxidant data for this compound is limited. Therefore, this guide presents comparative data from other well-studied C50 carotenoids, namely bacterioruberin (B1237277) and sarcinaxanthin (B1680773), to infer the potential antioxidant efficacy of this compound. Detailed methodologies for key antioxidant assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this promising field.

Introduction to C50 Carotenoids and this compound

Carotenoids are a diverse group of naturally occurring pigments synthesized by plants, algae, and various microorganisms.[1] While the majority of known carotenoids possess a C40 backbone, a rarer group of C50 carotenoids exists, primarily produced by bacteria and archaea.[2] These C50 carotenoids, including this compound, bacterioruberin, and sarcinaxanthin, are characterized by the addition of two C5 isoprenoid units to the C40 backbone.[3] This extended conjugated double bond system is believed to be a key factor in their enhanced antioxidant properties.[1]

This compound is a yellow C50 carotenoid and the primary pigment found in the bacterium Corynebacterium glutamicum.[2] Its structure, featuring an extended polyene chain and hydroxyl groups, suggests strong antioxidant and photoprotective capabilities, making it an attractive candidate for applications in pharmaceuticals and cosmetics.[2]

Mechanisms of Antioxidant Action

The antioxidant activity of carotenoids is primarily attributed to their ability to quench singlet oxygen and scavenge free radicals.

-

Singlet Oxygen Quenching: Carotenoids can physically quench singlet oxygen, a highly reactive form of oxygen, by absorbing its excess energy and dissipating it as heat, thereby returning the singlet oxygen to its ground state without being chemically altered themselves.

-

Radical Scavenging: Carotenoids can also chemically react with free radicals, such as peroxyl radicals, by donating an electron or a hydrogen atom to neutralize the radical and terminate damaging chain reactions. This process can, however, lead to the formation of carotenoid radical cations or adducts.

Quantitative Antioxidant Activity of C50 Carotenoids

Table 1: Radical Scavenging Activity of C50 Carotenoids (DPPH and ABTS Assays)

| Carotenoid/Compound | Assay | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) | Source(s) |

| Bacterioruberin (Extract) | DPPH | 2.05 - 8.98 | - | [4][5] |

| Bacterioruberin (Extract) | ABTS | 0.03 - 3.89 | 2.3 | [4][6][7] |

| Sarcinaxanthin | - | - | - | Data not available |

| For Comparison | ||||

| β-Carotene (C40) | ABTS | - | 0.9 | [7] |

| Lycopene (C40) | ABTS | - | 1.1 | [7] |

| Astaxanthin (C40) | ABTS | - | 0.3 | [7] |

| Ascorbic Acid | ABTS | - | 1.0 | [7] |

| Trolox | ABTS | - | 1.0 | [7] |

Note: IC50 values for bacterioruberin extracts can vary significantly based on the extraction method and the specific composition of the extract.

Table 2: Singlet Oxygen Quenching Activity of C50 Carotenoids

| Carotenoid | IC50 (µM) | Source(s) |

| Sarcinaxanthin | 57 | [8][9] |

| Sarcinaxanthin monoglucoside | 54 | [8][9] |

| Sarcinaxanthin diglucoside | 74 | [8][9] |

Modulation of Cellular Signaling Pathways

Carotenoids are known to influence key signaling pathways involved in the cellular response to oxidative stress, notably the NF-κB and Nrf2 pathways. While direct studies on this compound are lacking, the general mechanisms for carotenoids are illustrated below.

Inhibition of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. In response to oxidative stress, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Carotenoid derivatives have been shown to inhibit this pathway by interacting with key proteins like IKKβ and the p65 subunit, thereby preventing the transcription of inflammatory mediators.[10]

Activation of the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which can be formed from carotenoid oxidation), Keap1 is modified, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxification enzymes, leading to their transcription.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro antioxidant assays that are commonly used to evaluate the properties of carotenoids.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Dissolve this compound and standard antioxidants (e.g., Trolox, ascorbic acid) in a suitable solvent to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the samples and standards. A blank containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color that is measured spectrophotometrically.

Protocol:

-

ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound and a Trolox standard in a suitable solvent.

-

Reaction: Add a small volume of the sample or standard to the ABTS•+ working solution.

-

Measurement: Record the absorbance at 734 nm after a fixed time (e.g., 6 minutes).

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of inhibition as the sample.

Singlet Oxygen Quenching Assay

This assay measures the ability of a compound to quench singlet oxygen, often generated by a photosensitizer upon irradiation. The quenching can be monitored by observing the protection of a probe molecule that would otherwise be degraded by singlet oxygen.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Conclusion and Future Directions

C50 carotenoids, including this compound, represent a class of highly potent natural antioxidants. While direct quantitative data for this compound is currently scarce, comparative analysis with other C50 carotenoids like bacterioruberin and sarcinaxanthin strongly suggests its superior antioxidant potential compared to C40 carotenoids. The ability of carotenoids to modulate key cellular signaling pathways such as NF-κB and Nrf2 further underscores their potential for therapeutic applications in diseases associated with oxidative stress and inflammation.

Future research should prioritize the following:

-

Quantitative Antioxidant Profiling of this compound: Systematic evaluation of the radical scavenging and singlet oxygen quenching capabilities of purified this compound using standardized assays is crucial.

-

Cellular Antioxidant Activity: Assessing the ability of this compound to protect cells from oxidative damage using assays like the Cellular Antioxidant Activity (CAA) assay.

-

Mechanism of Action in Signaling Pathways: Elucidating the specific molecular interactions of this compound and its metabolites with components of the NF-κB and Nrf2 pathways.

-

In Vivo Studies: Investigating the bioavailability, metabolism, and efficacy of this compound in preclinical animal models of oxidative stress-related diseases.

Addressing these research gaps will be instrumental in unlocking the full therapeutic and commercial potential of this compound and other C50 carotenoids.

References

- 1. Carotenoids and Their Antioxidant Power [ouci.dntb.gov.ua]

- 2. mbvt.blt.kit.edu [mbvt.blt.kit.edu]